N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

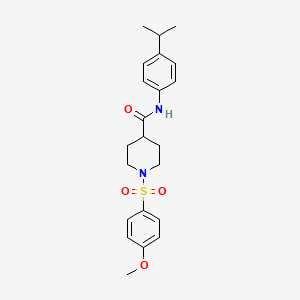

N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a sulfonyl group substituted with a 4-methoxyphenyl moiety and an N-linked 4-isopropylphenyl group.

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-16(2)17-4-6-19(7-5-17)23-22(25)18-12-14-24(15-13-18)29(26,27)21-10-8-20(28-3)9-11-21/h4-11,16,18H,12-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJCJMRVZIYGNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, with the chemical formula C22H28N2O4S and a molecular weight of 416.53 g/mol, is a synthetic compound characterized by its piperidine core. This compound features an isopropylphenyl group and a methoxyphenylsulfonyl moiety, contributing to its unique structural properties and potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, including:

- Antibacterial Activity : The compound has shown potential against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : It may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.

- Anticancer Properties : Evidence suggests it may have applications in cancer chemotherapy.

- Hypoglycemic Activity : The compound could potentially aid in controlling plasma glucose levels.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, the presence of the sulfonamide group is known to enhance pharmacological activity by facilitating interactions with various biological targets, including receptors and enzymes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities attributed to specific functional groups. Below is a table summarizing these similarities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | Similar piperidine structure | Lacks methoxy group |

| N-(2-Methoxyphenyl)-1-((3-chlorophenyl)sulfonyl)piperidine | Different substituents on phenolic groups | Chlorine substitution enhances lipophilicity |

| N-(3-Fluorophenyl)-1-(naphthalenesulfonyl)piperidine | Substituted naphthalene instead of phenol | Potentially increased aromatic interactions |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, highlighting their biological significance. For instance:

- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial activity against multiple strains, demonstrating moderate to strong efficacy against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition Studies : Several compounds bearing similar piperidine structures were evaluated for their inhibitory effects on AChE and urease, with some showing IC50 values indicative of strong activity .

- In Silico Docking Studies : Computational methods have been employed to predict binding interactions between these compounds and target proteins, providing insights into their pharmacodynamics .

Comparison with Similar Compounds

Core Structural Modifications

The piperidine-4-carboxamide scaffold is shared among several compounds, with variations in sulfonyl and aryl substituents influencing biological activity and pharmacokinetics:

Key Observations :

- Aryl Substituents: The 4-isopropylphenyl group in the target compound increases lipophilicity relative to the acetylamino group in ’s analog, which may improve membrane permeability but reduce aqueous solubility .

Pharmacokinetic Considerations

- Oral Bioavailability : Per , the target compound’s rotatable bond count (estimated >10 due to the piperidine ring and sulfonyl linkage) and polar surface area (PSA ≈ 90–100 Ų, assuming methoxy and carboxamide groups) suggest moderate oral bioavailability. This is comparable to ’s analog (PSA ≈ 95 Ų, molar mass 415.51) but less favorable than smaller molecules like AZD5363 (), which retains potency despite higher complexity .

Structure-Activity Relationship (SAR) Trends

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy substituents (target compound) may stabilize receptor binding via hydrophobic or van der Waals interactions, whereas halogenated groups () could improve target selectivity through dipole interactions .

- Aromatic Substituents : Bulky groups like benzo[d]thiazol-2-yl () or isopropylphenyl (target compound) may occupy larger binding pockets, while smaller groups (e.g., methylphenyl in ) could favor solubility .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(4-Isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, carboxamide coupling, and functional group modifications. Key steps include:

- Sulfonylation : Reacting the piperidine intermediate with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Carboxamide Formation : Using coupling reagents like EDCI/HOBt for amide bond formation between the piperidine-4-carboxylic acid derivative and 4-isopropylaniline .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Solvent selection (e.g., DMF for polar intermediates) and reaction temperature control (e.g., 0–5°C for sulfonylation) are critical to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the piperidine ring conformation, sulfonyl group integration, and aromatic substituent positions. For example, the methoxy group on the phenylsulfonyl moiety appears as a singlet at ~3.8 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 445.18) and fragments corresponding to sulfonyl or isopropylphenyl groups .

- Infrared (IR) Spectroscopy : Peaks at ~1150 cm (S=O stretch) and ~1650 cm (amide C=O) confirm functional groups .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

Q. How can researchers determine critical physicochemical properties (e.g., solubility, stability) of this compound, and why are these parameters significant in biological assays?

- Methodological Answer :

- Solubility : Test in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using HPLC or UV-Vis spectroscopy. Low aqueous solubility may require formulation with surfactants (e.g., Tween-80) for in vivo studies .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis to detect degradation products. Hydrolysis of the sulfonamide or amide bonds under acidic/basic conditions is a common concern .

- Significance : Poor solubility or stability can lead to false negatives in cell-based assays or unreliable pharmacokinetic data .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the compound's mechanism of action in cancer models?

- Methodological Answer :

- In Vitro : Use dose-response assays (MTT/WST-1) in cancer cell lines (e.g., MCF-7, A549) to measure IC values. Combine with Western blotting to assess apoptosis markers (e.g., caspase-3) or pathway inhibition (e.g., Akt phosphorylation) .

- In Vivo : Employ xenograft models (e.g., breast cancer PDX) with oral or intraperitoneal dosing. Monitor tumor volume and pharmacodynamic biomarkers (e.g., p-Akt levels) .

- Target Identification : Use pull-down assays with biotinylated analogs or computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs .

Q. How should structure-activity relationship (SAR) studies be structured to optimize the compound's therapeutic index?

- Methodological Answer :

- Core Modifications : Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility .

- Substituent Variations : Introduce electron-withdrawing groups (e.g., Cl, CF) on the phenylsulfonyl moiety to enhance metabolic stability .

- Bioisosteric Replacement : Substitute the 4-isopropylphenyl group with bulkier tert-butyl or polar pyridyl groups to improve solubility or target affinity .

- Therapeutic Index : Compare cytotoxicity in cancer vs. normal cells (e.g., HEK293) and calculate selectivity ratios .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data observed with this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to identify poor bioavailability or rapid clearance .

- Metabolite Identification : Use liver microsomes or hepatocytes to detect inactive/active metabolites that explain reduced in vivo activity .

- Dose Optimization : Conduct staggered dosing regimens (e.g., QD vs. BID) in animal models to align exposure with in vitro EC values .

Q. What computational and experimental approaches are best suited to improve the compound's oral bioavailability while maintaining target affinity?

- Methodological Answer :

- Computational : Apply Veber’s rules (rotatable bonds ≤10, polar surface area ≤140 Ų) to design analogs with improved permeability .

- Prodrug Strategies : Synthesize ester or phosphate derivatives of the carboxamide to enhance solubility .

- Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Q. Which biophysical techniques provide the most reliable data for characterizing target-binding interactions of this sulfonamide-containing compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) to immobilized targets (e.g., carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy-driven vs. enthalpy-driven interactions .

- X-ray Crystallography : Resolve co-crystal structures with the target protein to guide rational design (e.g., hydrogen bonds with sulfonyl oxygen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.